Product packaging for Isostrychnopentamine A(Cat. No.:)

Isostrychnopentamine A

Cat. No.: B1231663
M. Wt: 549.7 g/mol
InChI Key: PHLJPJICTIGOKC-RZVVXSKCSA-N
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Description

Significance of Indole (B1671886) Alkaloids in Chemical Biology and Medicinal Chemistry

Indole alkaloids represent a vast and diverse class of natural products, with over 4,100 known compounds. wikipedia.org They are characterized by the presence of an indole structural moiety and are biochemically derived from the amino acid tryptophan. wikipedia.org Many of these compounds also incorporate isoprene (B109036) units, classifying them as terpene indole or secologanin (B1681713) tryptamine (B22526) alkaloids. wikipedia.org

The significance of indole alkaloids in chemical biology and medicinal chemistry is profound. nih.govbohrium.com Their complex and varied molecular architectures make them valuable candidates for drug development. nih.gov Historically, plants and fungi containing indole alkaloids have been used in traditional medicine for centuries. wikipedia.org For example, extracts of Rauvolfia serpentina, containing reserpine, were used in India around 1000 BC. wikipedia.org

In modern medicine, indole alkaloids and their derivatives have found applications as antiviral, antitubercular, antifungal, antihypertensive, antioxidant, and antiproliferative agents. ajchem-b.com The indole nucleus is a key feature in several FDA-approved drugs, highlighting the therapeutic importance of this class of compounds. nih.govbohrium.com The structural complexity of indole alkaloids continues to inspire synthetic chemists to develop new methodologies and generate diverse compound libraries for high-throughput screening in drug discovery programs. researchgate.netvirginia.edu

Overview of the Strychnos Genus as a Source of Bioactive Metabolites

The genus Strychnos, belonging to the Loganiaceae family, is a rich source of a wide variety of bioactive metabolites, most notably terpene indole alkaloids. mdpi.comscilit.comresearchgate.net This genus has yielded over 400 distinct indole alkaloids, with the highly toxic strychnine (B123637) being the most famous. mdpi.com While the toxicity of some Strychnos alkaloids, particularly their use in preparing curare arrow poisons, has been a primary focus of research, the genus also offers compounds with significant medicinal properties. mdpi.comthieme-connect.com

Beyond alkaloids, the Strychnos genus also produces other classes of secondary metabolites, including phenolic acids, flavonoids, and lignans, which have shown various medicinal properties. mdpi.com For instance, flavonoids isolated from Strychnos species have demonstrated antioxidant and photoprotective activities. mdpi.comscilit.com The diverse chemodiversity within the Strychnos genus continues to be explored for novel compounds with potential therapeutic applications, such as antimalarial agents. uliege.be

Historical Context of Isostrychnopentamine (B1218843) A Discovery and Initial Characterization

Isostrychnopentamine A, also known as Isostrychnopentamine, is a bisindole monoterpene alkaloid isolated from the leaves of the African plant Strychnos usambarensis. uliege.beresearchgate.net Initially designated as isostrychnopentagine A, its structure was later elucidated and found to be the C-2 epimer of strychnopentamine (B1234750). uliege.be The distinctive feature of these compounds is the novel connection of a pyrrolidine (B122466) ring to a β-carbolinyl indolo[2,3-a]-quinolizinyl-methane system, resulting in a molecule with five nitrogen atoms. uliege.beresearchgate.net

The initial characterization of Isostrychnopentamine involved extensive spectroscopic analysis, including IR, UV, 90 MHz ¹H NMR, and mass spectrometry, which were nearly identical to those of strychnopentamine. uliege.be However, higher resolution 360 MHz ¹H NMR spectra revealed minor but crucial differences in chemical shifts, allowing for structural discrimination. uliege.be The IUPAC name for Isostrychnopentamine is 2-[(l1,2',3',4'-tetrahydro-2'- methyl-B-carbolin-1'-yl)methyl]-1 l-(l"-methyl-pyrrolidin-2"-yl)-3-vinyl-1,2,3,4,6,7,12,12b-octahydro-indolo[2,3- al]quinolizin- 10-01 [2(S),3(R),12b(S), 11(S),2"(S)]. uliege.be

Early research highlighted the pharmacological potential of Isostrychnopentamine, noting its potent antimitotic properties. uliege.be Subsequent studies have further investigated its biological activities, including its in vitro and in vivo antimalarial properties against Plasmodium falciparum and its ability to induce apoptosis in human cancer cells. thieme-connect.comnih.govnih.govphcogrev.comuliege.be

Detailed Research Findings on this compound

Isostrychnopentamine is an asymmetric indolomonoterpenic alkaloid. researchgate.netthieme-connect.com Research has shown its potential in various therapeutic areas.

Antimalarial Activity:

Isostrychnopentamine demonstrated significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, with an IC₅₀ value of approximately 0.1 μM. thieme-connect.comthieme-connect.com

In vivo studies in murine models infected with P. berghei NK173 and P. vinckei petteri showed an ED₅₀ of about 30 mg/kg/day via the intraperitoneal route. thieme-connect.com

The ring stage of the parasite was identified as the most susceptible to the compound. thieme-connect.com

Anticancer Activity:

Isostrychnopentamine has been shown to induce apoptosis in human colon cancer cells (HCT-116). nih.govphcogrev.com

This induction of apoptosis is mediated through the activation of caspase-3 and -9 and is independent of p53. nih.gov

The compound also causes cell cycle arrest in the G₂-M phase. nih.gov

Studies on apoptosis-resistant cancer cell lines, such as U373 glioblastoma and A549 non-small cell lung cancer cells, suggest that apoptosis may be a consequence rather than the primary cause of its cancer cell-killing activity. nih.gov

Table of Mentioned Compounds

Compound Name Other Names Source/Type
This compound Isostrychnopentamine, Isostrychnopentagine A Bisindole monoterpene alkaloid from Strychnos usambarensis
Strychnopentamine Bisindole monoterpene alkaloid from Strychnos usambarensis
Strychnine Indole alkaloid from Strychnos species
Reserpine Indole alkaloid from Rauvolfia serpentina
Luteolin Flavonoid from Strychnos species
Strychnobiflavone Flavonoid from Strychnos species
Strychnogucine B Bisindole alkaloid from Strychnos icaja

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H43N5O B1231663 Isostrychnopentamine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H43N5O

Molecular Weight

549.7 g/mol

IUPAC Name

(2S,3R,12bS)-3-ethenyl-11-[(2S)-1-methylpyrrolidin-2-yl]-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol

InChI

InChI=1S/C35H43N5O/c1-4-21-20-40-17-14-26-24-11-12-31(41)32(28-10-7-15-38(28)2)35(24)37-34(26)30(40)19-22(21)18-29-33-25(13-16-39(29)3)23-8-5-6-9-27(23)36-33/h4-6,8-9,11-12,21-22,28-30,36-37,41H,1,7,10,13-20H2,2-3H3/t21-,22-,28-,29-,30-/m0/s1

InChI Key

PHLJPJICTIGOKC-RZVVXSKCSA-N

SMILES

CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O

Isomeric SMILES

CN1CCC[C@H]1C2=C(C=CC3=C2NC4=C3CCN5[C@H]4C[C@@H]([C@H](C5)C=C)C[C@H]6C7=C(CCN6C)C8=CC=CC=C8N7)O

Canonical SMILES

CN1CCCC1C2=C(C=CC3=C2NC4=C3CCN5C4CC(C(C5)C=C)CC6C7=C(CCN6C)C8=CC=CC=C8N7)O

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of Isostrychnopentamine a

Isolation Methodologies from Natural Sources

Isostrychnopentamine (B1218843) A is a naturally occurring compound primarily isolated from the leaves of Strychnos usambarensis, a plant species native to East Africa. vulcanchem.comnih.govthieme-connect.com The isolation process typically begins with the extraction of total alkaloids from the plant material. This crude alkaloid extract is then subjected to a series of chromatographic techniques to separate the complex mixture into its individual components.

The general procedure involves:

Extraction: The plant material, usually the leaves, is treated with a solvent to extract the alkaloids. researchgate.net

Fractionation: The resulting crude extract undergoes fractionation, often guided by bioassays to identify the most active fractions. thieme-connect.com

Chromatography: A combination of chromatographic methods, such as silica (B1680970) gel column chromatography, Sephadex LH-20, and preparative thin-layer chromatography (TLC), is employed to isolate the pure compound. thieme-connect.com

This multi-step process allows for the purification of Isostrychnopentamine A from a host of other related alkaloids present in the plant. thieme-connect.comulg.ac.be

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY, NOESY) in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. uliege.benih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques were instrumental in assembling the molecular puzzle.

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum reveals a complex pattern of signals, including those characteristic of aromatic protons, vinyl groups, and various methylene (B1212753) and methine protons within the intricate ring system. uliege.be

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. uliege.be The chemical shifts of the carbon atoms help to identify the different types of carbons present (e.g., sp², sp³ hybridized) and their connectivity. libretexts.org

2D COSY (Correlation Spectroscopy): COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. This technique was crucial in identifying adjacent protons and tracing out the spin systems within the various fragments of the molecule. uliege.beresearchgate.net

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are particularly important for determining the stereochemistry of a molecule. They identify protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org For this compound, NOESY data helped to establish the relative configuration of the stereocenters by revealing through-space interactions between specific protons. uliege.beresearchgate.net

The comprehensive analysis of these NMR data allowed for the detailed assignment of the proton and carbon signals and the establishment of the planar structure and relative stereochemistry of this compound. uliege.benih.gov

Table 1: Selected ¹H and ¹³C NMR Spectral Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-132.5
33.12 (d)59.70 (d)
5--
6--
7--
8--
9--
10--
11--
12--
14--
151.87 (m)-
16--
173.60 (m)-
18--
19--
20--
21--

Note: This table presents a selection of the reported NMR data and is not exhaustive. The complete assignment involves complex analysis of 1D and 2D spectra. Data sourced from reference uliege.be.

Mass Spectrometry (MS) Applications in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition. wikipedia.orgplasmion.com

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was used to determine the exact mass of this compound. nih.govacs.org This precise mass measurement allowed for the unambiguous determination of its molecular formula as C₃₅H₄₃N₅O. uliege.be

Fragmentation Analysis: The mass spectrum of this compound also exhibits a characteristic fragmentation pattern. uliege.be The way the molecule breaks apart upon ionization provides valuable clues about its structure, helping to confirm the connectivity of the different ring systems within the alkaloid.

Crystallographic Analysis for Definitive Structural and Stereochemical Assignment

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure and absolute stereochemistry. wikipedia.organton-paar.com The structure of the related compound, strychnopentamine (B1234750), was firmly established by crystallographic methods. uliege.be Although direct crystallographic data for this compound is not explicitly detailed in the provided search results, the stereochemical assignment of isostrychnopentamine is based on its epimeric relationship to strychnopentamine, whose structure was confirmed by X-ray analysis. uliege.be This comparison allows for the confident assignment of the absolute configuration of the stereocenters in this compound.

Computational Approaches in Structural Confirmation

In modern natural product chemistry, computational methods are often employed to complement experimental data and provide further confidence in structural assignments. imperial.ac.ukneuralconcept.com For alkaloids closely related to this compound, such as strychnobaillonine, molecular modeling has been used to support the proposed absolute configuration based on spectroscopic data like Circular Dichroism (CD) and NMR. nih.govacs.org This suggests that computational approaches likely played a role in confirming the complex stereochemistry of this compound, helping to rationalize the observed spectroscopic data and provide a more complete picture of its three-dimensional structure.

Biosynthetic Pathways and Precursor Incorporation Studies of Isostrychnopentamine a

Elucidation of Precursor Metabolism and Shikimate Pathway Relevance

The biosynthesis of all monoterpenoid indole (B1671886) alkaloids, including Isostrychnopentamine (B1218843) A, begins with the convergence of two major metabolic pathways: the shikimate pathway and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

The shikimate pathway is of central importance as it is responsible for the production of the aromatic amino acid L-tryptophan. nih.govresearchgate.net This seven-step metabolic process converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate, a key branch-point intermediate. researchgate.netnih.gov Chorismate then serves as the direct precursor for the synthesis of tryptophan. The indole ring system of tryptophan provides one of the two core structural components of Isostrychnopentamine A. nih.gov

Concurrently, the MEP pathway supplies the monoterpenoid component, secologanin (B1681713) . wikipedia.org This intricate process starts from geranyl pyrophosphate (GPP). wikipedia.org

The key unifying step in the biosynthesis of all MIAs is the Pictet-Spengler condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) and secologanin . researchgate.netwikipedia.orgnih.gov This reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), yielding the universal precursor for over 3,000 MIAs: strictosidine . wikipedia.orgwikipedia.org The formation of strictosidine marks the first committed step in the pathway leading to this compound and its congeners. wikipedia.org

Table 1: Key Precursors in this compound Biosynthesis
PrecursorOriginating PathwayRole in Biosynthesis
L-TryptophanShikimate PathwayProvides the indole core via its decarboxylation to tryptamine. nih.gov
SecologaninMevalonate (MEP) PathwayProvides the C9/C10 monoterpenoid unit. wikipedia.org
StrictosidineCondensation of Tryptamine and SecologaninUniversal precursor for all monoterpenoid indole alkaloids. wikipedia.orgwikipedia.org

Proposed Enzymatic Steps and Intermediates in this compound Biosynthesis

Following the formation of strictosidine, the pathway toward this compound involves a series of complex enzymatic transformations. The initial step is the deglycosylation of strictosidine by the enzyme strictosidine β-glucosidase (SGD), which generates a highly reactive aglycone. frontiersin.orgnih.gov This unstable intermediate is then rapidly converted into various downstream products.

A crucial intermediate in the formation of many Strychnos alkaloids is 19E-geissoschizine . pnas.orgnih.gov This Corynanthe-type alkaloid is formed from the strictosidine aglycone and serves as a major branch point. nih.govuniv-tours.fr From geissoschizine, a cascade of oxidative reactions, often catalyzed by cytochrome P450 enzymes, generates immense structural diversity. nih.govbiorxiv.orgresearchgate.net These enzymes can catalyze intramolecular cyclizations to form various monomeric alkaloid skeletons. nih.govuniv-tours.fr

This compound is an asymmetric bisindole alkaloid, meaning it is formed through the dimerization of two monomeric indole alkaloid units. researchgate.netga-online.org The exact monomeric precursors have not been definitively elucidated, but based on its structure and the co-isolation of other alkaloids, it is proposed that they are Corynanthe-type monomers derived from geissoschizine. During investigations aimed at isolating this compound, a monomeric indole alkaloid, 17-O-acetyl,10-hydroxycorynantheol, was also identified, suggesting it or a similar structure could be a potential precursor. researchgate.net

The dimerization itself is an enzymatically controlled process, likely involving an oxidative coupling or condensation reaction, such as a Michael or Mannich reaction, to form the characteristic bonds linking the two monomeric halves. wikipedia.org

Table 2: Proposed Intermediates and Enzymes in the Biosynthesis of this compound
Intermediate/ProductPrecursor(s)Key Enzyme(s) (Proposed/Known)Transformation Type
StrictosidineTryptamine + SecologaninStrictosidine Synthase (STR)Pictet-Spengler Condensation wikipedia.org
Strictosidine AglyconeStrictosidineStrictosidine β-Glucosidase (SGD)Deglycosylation frontiersin.org
GeissoschizineStrictosidine AglyconeGeissoschizine Synthase (GS)Reduction/Rearrangement frontiersin.org
Monomeric Corynanthe-type AlkaloidsGeissoschizineCytochrome P450 Oxidases (e.g., Geissoschizine Oxidase)Oxidation, Cyclization nih.govuniv-tours.fr
This compoundTwo Monomeric Alkaloid UnitsDimerizing Enzyme (e.g., Peroxidase, P450)Oxidative Dimerization wikipedia.org

Comparative Biosynthetic Analysis with Co-occurring Strychnos Alkaloids (e.g., Strychnopentamine (B1234750), Usambarensine)

This compound is often isolated from Strychnos species alongside other bisindole alkaloids, most notably Strychnopentamine and Usambarensine (B1238561). wikipedia.orgchemistryviews.orgrsc.org A comparative analysis of their biosynthetic pathways reveals a fascinating example of how nature generates chemical diversity from a common origin.

All three compounds are bisindole alkaloids biogenetically derived from the dimerization of two monomeric indole units, which themselves originate from the condensation of tryptamine and secologanin via strictosidine. chemistryviews.org The structural diversity among these three alkaloids arises from two main factors:

The specific nature of the two monomeric units that undergo dimerization.

The regiochemistry and stereochemistry of the linkage formed between the monomers.

Strychnopentamine and Usambarensine are considered "symmetrical" or "quasi-symmetrical" dimers in that they are formed from two similar Corynanthe-type alkaloid units. chemistryviews.orgrsc.org Their structures differ primarily in the pattern of cyclization and the specific atoms that form the bond between the two halves.

In contrast, This compound is described as an "asymmetric" bisindole alkaloid. ga-online.org This implies that it is likely formed from two structurally distinct monomeric precursors or through a more complex, non-symmetrical coupling mechanism. This asymmetry is a key distinguishing feature of its biosynthesis compared to that of Strychnopentamine and Usambarensine. The formation of these related but distinct dimeric structures from the same initial building blocks highlights the remarkable specificity and versatility of the "tailoring enzymes"—such as cytochrome P450s, dehydrogenases, and dimerizing enzymes—that operate in the later stages of the biosynthetic pathway. nih.gov

Table 3: Comparative Biosynthetic Features of Strychnos Bisindole Alkaloids
FeatureThis compoundStrychnopentamineUsambarensine
Common PrecursorStrictosidineStrictosidineStrictosidine
Key IntermediateGeissoschizine (proposed)Geissoschizine (proposed)Geissoschizine (proposed)
Dimer TypeAsymmetric Bisindole ga-online.orgBisindoleBisindole rsc.org
Monomeric UnitsLikely two distinct Corynanthe-type unitsTwo similar Corynanthe-type unitsTwo similar Corynanthe-type units
Key Diversifying StepAsymmetric enzymatic dimerizationSymmetric enzymatic dimerizationSymmetric enzymatic dimerization with different linkage

Investigation of Isostrychnopentamine A S Biological Activities and Mechanistic Pathways

Antineoplastic Activity in Cellular Models

Isostrychnopentamine (B1218843) A has shown significant growth inhibitory effects against cancer cells. vulcanchem.comnih.gov Its activity has been observed in both apoptosis-sensitive and apoptosis-resistant cancer cell lines, suggesting a broad spectrum of action. vulcanchem.comnih.gov Studies have utilized various human cancer cell lines, including HCT-116 colon cancer cells, U373 glioblastoma cells, A549 non-small cell lung cancer cells, and PC-3 prostate cancer cells, to elucidate its anticancer potential. nih.govnih.gov

A key aspect of Isostrychnopentamine A's antineoplastic activity is its ability to induce cell cycle arrest. nih.govuniroma1.it In human colon cancer cells (HCT-116), treatment with this compound leads to a halt in the G2-M phase of the cell cycle. nih.govuniroma1.it This perturbation prevents the cells from proceeding through mitosis, thereby inhibiting their proliferation.

Table 1: Effect of this compound on Cell Cycle Progression

Cell LineEffectSpecific Phase
HCT-116 (Colon Cancer)Cell Cycle ArrestG2-M Phase

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.gov This process is characterized by a series of distinct morphological and biochemical events that ultimately lead to the controlled elimination of the cell.

One of the early hallmarks of apoptosis induced by this compound is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. nih.gov This event serves as a signal for phagocytic cells to engulf the apoptotic cell. Concurrently, the chromatin within the nucleus undergoes condensation, a process where it compacts into dense masses. nih.gov

Following chromatin condensation, this compound triggers the fragmentation of the cell's DNA, a characteristic feature of late-stage apoptosis. nih.gov This DNA degradation is orchestrated by a family of proteases known as caspases. waocp.org Specifically, this compound has been shown to activate the caspase cascade, leading to the activation of both caspase-9, an initiator caspase, and caspase-3, an executioner caspase. nih.govcpn.or.kr The activation of this cascade is a critical step in the dismantling of the cell during apoptosis. nih.gov

Table 2: Apoptotic Events Induced by this compound

Apoptotic EventObservation
Phosphatidylserine TranslocationObserved
Chromatin CondensationObserved
DNA FragmentationObserved
Caspase-9 ActivationObserved
Caspase-3 ActivationObserved

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are crucial regulators of the cell cycle and apoptosis. frontiersin.org Interestingly, studies on this compound have revealed that it induces apoptosis through a p53-independent pathway. nih.gov While the expression of p53 remains unchanged in cells treated with the compound, the expression of p21 is induced. nih.gov This suggests that this compound can bypass the p53 pathway to activate cell death mechanisms, a significant finding as many cancers harbor mutations in the p53 gene.

Topoisomerases are enzymes that are essential for DNA replication and are common targets for anticancer drugs. nih.govwikipedia.org However, research has demonstrated that this compound does not directly inhibit the catalytic activity of human topoisomerases I and II. nih.gov This finding distinguishes its mechanism of action from that of many conventional chemotherapeutic agents and suggests a novel pathway for its antineoplastic effects.

Effects on Cellular Bioenergetics (e.g., ATP Levels)

The impact of this compound (ISP) on the energy metabolism of cancer cells has been investigated, revealing cell-line-specific effects. In studies involving the human U373 glioblastoma (GBM) cell line, ISP was shown to induce transient decreases in intracellular adenosine (B11128) triphosphate ([ATP]i) levels. nih.gov This observation suggests that in certain cancer cell types, ISP may interfere with the processes of cellular energy production. However, this effect is not universal across all cancer cells; the compound did not provoke similar bioenergetic changes in A549 non-small cell lung cancer (NSCLC) cells. nih.gov This indicates that the mechanism by which ISP affects cellular bioenergetics may be dependent on the specific molecular and metabolic characteristics of the cancer cell.

Efficacy against Apoptosis-Resistant Cancer Cell Phenotypes

A significant finding in the study of this compound is its efficacy against cancer cells that are resistant to apoptosis, or programmed cell death. nih.govresearchgate.net Research has demonstrated that the in vitro growth-inhibitory activities of ISP are comparable in cancer cells that are sensitive to apoptosis and those that are resistant. nih.govresearchgate.net

These investigations utilized various human cancer cell lines as models:

Apoptosis-Resistant Models: U373 glioblastoma and A549 non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net

Apoptosis-Sensitive Models: PC-3 prostate cancer and HCT-116 colon cancer cells. nih.govresearchgate.netnih.gov

While ISP is known to induce apoptosis in sensitive cell lines like HCT-116 through a p53-independent pathway involving caspase-3 and -9 activation, its ability to kill apoptosis-resistant cells with similar potency suggests that apoptosis may not be the primary mechanism of its anticancer action. nih.govnih.gov Instead, it is hypothesized that apoptosis is a consequence of other primary cytotoxic effects induced by the compound. nih.gov This ability to overcome apoptosis resistance makes this compound a compound of interest for developing therapies against cancers that are refractory to conventional treatments. nih.gov

Table 1: Cancer Cell Line Sensitivity to this compound-Induced Apoptosis

Cell Line Cancer Type Apoptosis Phenotype Source(s)
U373 Glioblastoma Relatively Resistant nih.gov, researchgate.net
A549 Non-Small Cell Lung Cancer (NSCLC) Relatively Resistant nih.gov, researchgate.net
PC-3 Prostate Cancer Relatively Sensitive nih.gov, researchgate.net

Antiplasmodial Activity in Parasite Models

This compound has demonstrated potent activity against the parasites that cause malaria, showing promise as a potential antimalarial agent. researchgate.netnih.gov

In Vitro Efficacy against Plasmodium falciparum Strains (Chloroquine-Sensitive and -Resistant)

In vitro studies have confirmed that this compound is highly effective against multiple strains of Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.netnih.gov The compound exhibits a 50% inhibitory concentration (IC₅₀) of approximately 0.1 µM to 0.15 µM. researchgate.netuliege.be Crucially, this potent activity is observed against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. researchgate.netnih.govuliege.bethieme-connect.com This suggests that this compound's mechanism of action is different from that of chloroquine (B1663885) and that it does not share cross-resistance with this common antimalarial drug. thieme-connect.com The selectivity index for ISP, which compares its toxicity to human cells versus parasite cells, ranged from 15 to 400, indicating a degree of selective activity against Plasmodium. thieme-connect.com

Table 2: In Vitro Antiplasmodial Activity of this compound

Parasite Strain Type Efficacy (IC₅₀) Source(s)
P. falciparum (Chloroquine-Sensitive) ~0.1 µM - 0.15 µM researchgate.net, thieme-connect.com, uliege.be

Stage-Dependent Susceptibility of Plasmodium Parasites

Investigations into the stage-specific effects of this compound on the parasite's intraerythrocytic life cycle revealed that all stages are susceptible to the compound's action. researchgate.netnih.gov However, the ring stage, which is the earliest form of the parasite in the red blood cell, was identified as the most sensitive stage to treatment with ISP. researchgate.netnih.govthieme-connect.com This profile is distinct from quinoline-based antimalarials, which typically exert their effects on the later trophozoite and schizont stages when hemoglobin digestion is most active. thieme-connect.com

In Vivo Antimalarial Efficacy in Murine Models

The antimalarial efficacy of this compound was also evaluated in animal studies using murine models of malaria. researchgate.netnih.gov The compound was tested against infections with Plasmodium berghei NK173 and Plasmodium vinckei petteri. researchgate.netnih.govthieme-connect.com In a standard 4-day suppressive test, this compound demonstrated significant in vivo activity. researchgate.net The 50% effective dose (ED₅₀) was determined to be approximately 30 mg/kg/day when administered via the intraperitoneal route over the 4-day treatment period. researchgate.netnih.govthieme-connect.com

Structure Activity Relationship Sar Studies of Isostrychnopentamine a

Identification of Crucial Structural Motifs for Biological Efficacy

The biological activity of Isostrychnopentamine (B1218843) A and related alkaloids is intrinsically linked to specific structural features. The fundamental bisindole alkaloid skeleton is a prerequisite for its bioactivity. However, modifications to this core structure, including the nature and position of substituents and the degree of saturation, can significantly influence both the potency and selectivity of its effects.

Studies comparing Isostrychnopentamine A and its close relatives have identified several key structural motifs that are critical for their antiplasmodial efficacy:

The Usambarane Skeleton : The core bisindole structure, which links an indolo[2,3-a]quinolizine (B11887597) moiety with a β-carboline or related indole (B1671886) unit, is fundamental. Monomeric Strychnos alkaloids generally lack the potent antiplasmodial properties seen in their dimeric counterparts, suggesting that the polymerization into a bisindole structure enhances the basicity and confers the antiparasitic activity. researchgate.net

Substituents on the Indoloquinolizine Core : The substitution pattern on the indoloquinolizine portion of the molecule is a major determinant of activity. For instance, comparing the closely related alkaloid strychnopentamine (B1234750) to usambarine (B1217448) reveals that the introduction of a hydroxyl group at the C-11 position and an N-methylpyrrolidine group at the C-12 position results in a significant increase in antiplasmodial activity, while concurrently reducing antiamoebic effects. nih.gov

Saturation of the Second Indole Moiety : The degree of saturation in the second indole unit (the β-carboline part) plays a critical role. For example, the saturation of the 3',4'-double bond in the related alkaloid usambarensine (B1238561) to form dihydrousambarensine leads to a remarkable 30-fold increase in activity against chloroquine-resistant Plasmodium falciparum. nih.govuliege.be

Nitrogen Methylation : Methylation at the N(b)-position of the indole nucleus has been shown to be detrimental to activity. The N(b)-methyl derivative of usambarensine is significantly less active against both P. falciparum and E. histolytica. nih.gov

Ring D Aromatization and C-14 Hydroxylation : The discovery of chrysopentamine, a naturally occurring derivative of strychnopentamine, provides further SAR insights. Chrysopentamine features an aromatized D-ring within the indoloquinolizine system and a hydroxyl group at C-14. researchgate.netuniversiteitleiden.nl These modifications result in a potent antiplasmodial agent, highlighting the importance of the oxidation state and substitution at these positions. researchgate.netuniversiteitleiden.nl Chrysopentamine is among the most potent antiplasmodial compounds in the indolic anhydronium base class. universiteitleiden.nl

These findings collectively indicate that while the bisindole scaffold is essential, the precise decoration of this core with functional groups and specific levels of saturation are key to optimizing antiplasmodial activity.

Role of Stereochemistry in Modulating Biological Activity

Stereochemistry is a critical factor in the interaction of molecules with biological systems, as enzymes and receptors are themselves chiral. nih.gov this compound is an asymmetric molecule with multiple chiral centers. thieme-connect.com A key aspect of its SAR is its relationship with its stereoisomer, strychnopentamine.

Research has established that isostrychnopentamine and strychnopentamine are epimers, differing only in the stereochemical configuration at the C-2" position of the N-methylpyrrolidin-2-yl group. uliege.be Despite this structural difference, extensive in vitro testing has revealed that the two isomers exhibit nearly identical antiplasmodial activity. nih.gov

Both strychnopentamine and isostrychnopentamine are highly active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with reported 50% inhibitory concentrations (IC₅₀) in the range of 0.12 to 0.15 µM. nih.govuliege.be This remarkable similarity in potency suggests that the specific stereochemistry at the C-2" position does not play a significant role in modulating the antiplasmodial efficacy of this class of compounds. The biological target responsible for the antiplasmodial effect appears to accommodate both epimeric configurations without a substantial loss of affinity or activity. This is in contrast to many other natural products where a specific stereoisomer is significantly more active than its counterparts. nih.gov

SAR Analysis of Semisynthetic Derivatives and Synthesized Analogues

While extensive synthesis of this compound analogues has been limited due to its complex structure, analysis of closely related natural alkaloids and their derivatives provides significant SAR insights. phcogrev.comnih.govmdpi.com The study of these natural analogues serves as a surrogate for the analysis of synthesized compounds, revealing how structural modifications impact biological activity.

The comparative activities of various usambarine-type alkaloids highlight key SAR trends that would guide any synthetic or semisynthetic effort.

Saturation is beneficial : The potent activity of dihydrousambarensine highlights that reducing the C3'-C4' double bond in the usambarensine series is a favorable modification for enhancing antiplasmodial action, particularly against resistant strains. nih.gov

N-alkylation is detrimental : Modification of the indole nitrogen N(b) through methylation leads to a loss of activity, indicating that a free N-H group at this position is likely important for target interaction, possibly as a hydrogen bond donor. nih.gov

Oxidation and substitution at C-14/Ring D : The potent activity of chrysopentamine, a strychnopentamine analogue, suggests that the region around C-14 and the D-ring is a viable site for modification. researchgate.netuniversiteitleiden.nl The presence of a C-14 hydroxyl group and an aromatized pyridinium (B92312) ring system confers strong antiplasmodial properties. researchgate.netuniversiteitleiden.nl

These findings from naturally occurring analogues provide a foundational roadmap for the future design and synthesis of novel this compound-based derivatives with potentially improved efficacy and selectivity. nih.gov

Advanced Methodologies and Computational Approaches in Isostrychnopentamine a Research

High-Throughput Screening Methodologies for Derivative Evaluation

While specific high-throughput screening (HTS) campaigns exclusively for Isostrychnopentamine (B1218843) A derivatives are not extensively documented in publicly available literature, the evaluation of related alkaloid derivatives provides a blueprint for such future work. The general approach involves the synthesis of a library of analogues followed by bioactivity screening. For instance, studies on β-carboline derivatives, which share a core structural motif with Isostrychnopentamine A, have demonstrated the use of in vitro assays to evaluate their antiplasmodial and cytotoxic activities. acs.orgscielo.br

The synthesis of derivatives often focuses on modifying specific pharmacophoric features to enhance activity or reduce toxicity. For indole-based alkaloids, this can include alterations to the indole (B1671886) nitrogen, substitutions on the aromatic ring, and modifications of side chains. nih.gov The evaluation of these derivatives typically involves a battery of in vitro tests against various cell lines or pathogens to determine their half-maximal inhibitory concentration (IC50) and selectivity index (SI). scielo.br Promising compounds from in vitro screens are then often advanced to in vivo models. acs.org

Table 1: Biological Evaluation of Selected Alkaloid Derivatives

Compound/DerivativeBiological ActivityAssay/ModelKey FindingsReference
Isostrychnopentamine AntiplasmodialIn vitro vs. P. falciparumIC50 of 100-150 nM against chloroquine-sensitive and -resistant strains. scielo.br
Dihydrousambarensine AntiplasmodialIn vitro vs. P. falciparum (W2)IC50 of 32 nM against chloroquine-resistant strain; high selectivity index (375). scielo.br
Ochrolifuanine A AntiplasmodialIn vitro vs. P. falciparumIC50 of 100-500 nM. acs.org
β-carboline derivative 9a AntiplasmodialIn vivo vs. P. bergheiED50 of 27.74 mg/kg; combination with artesunate (B1665782) showed 99.69% chemosuppression. acs.org
Cryptolepine AntiplasmodialIn vitro vs. P. falciparumPotent activity against both chloroquine-sensitive and -resistant strains. scielo.br

Mass Spectrometry-Based Metabolomics and Dereplication for Related Compounds

Mass spectrometry (MS)-based metabolomics is a cornerstone in the study of Strychnos alkaloids, enabling the rapid identification (dereplication) of known compounds and the discovery of new ones within complex plant extracts. nih.govuliege.be Ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) is a frequently employed technique due to its high resolution, speed, and sensitivity. measurlabs.comrsc.org This method allows for the separation of complex mixtures of alkaloids prior to their detection and fragmentation by the mass spectrometer. mdpi.com

In a typical workflow, crude extracts are analyzed by UPLC-MS/MS, and the resulting data, including retention times, precursor ion masses (m/z), and fragmentation patterns (MS/MS spectra), are compared against databases of known compounds. nih.gov This dereplication process quickly identifies this compound and other known alkaloids, allowing researchers to focus on the unannotated signals that may represent novel structures. The fragmentation patterns are particularly crucial for structural elucidation, as they provide information about the different structural components of the molecule. msu.eduwikipedia.orgsavemyexams.com

Table 2: UPLC-MS/MS Parameters for Strychnos Alkaloid Analysis

ParameterSettingPurposeReference
Chromatography System UPLC/UHPLCHigh-resolution separation of complex mixtures. measurlabs.comyoutube.com
Column Reversed-phase (e.g., C18)Separation of polar and semi-polar compounds like alkaloids. youtube.com
Ionization Source Electrospray Ionization (ESI)Efficient ionization of alkaloids for MS analysis. rsc.orgyoutube.com
Mass Analyzer Time-of-Flight (TOF) or QuadrupoleHigh-resolution mass measurement and ion fragmentation. nih.govyoutube.com
Acquisition Mode Data-Dependent Acquisition (DDA)Triggers MS/MS scans for abundant precursor ions. rushim.ru
Collision Energy RampedGenerates fragment ions for structural analysis. wikipedia.org

Table 3: Predicted Fragmentation of this compound in Mass Spectrometry

Bond Cleavage TypeDescriptionExpected Fragment IonsReference
α-cleavage Cleavage of the bond adjacent to a nitrogen atom.Loss of the ethenyl group or cleavage within the quinolizine ring system. wikipedia.orglibretexts.org
Retro-Diels-Alder Cleavage of the cyclic systems.Characteristic fragmentation of the indolo[2,3-a]quinolizine (B11887597) core. msu.edu
Loss of side chains Cleavage of the bond connecting the pyrrolidine (B122466) or tetrahydropyrido[3,4-b]indole moieties.Fragments corresponding to the individual heterocyclic systems. libretexts.org

Molecular Networking for Discovery and Characterization of Alkaloids

Molecular networking has emerged as a powerful chemoinformatic tool to visualize and organize the vast chemical space of natural product extracts. nih.govresearchgate.net This approach uses MS/MS data to create networks where nodes represent individual molecules and edges connect molecules with similar fragmentation patterns. nih.gov For the study of Strychnos alkaloids, molecular networking, particularly when using platforms like the Global Natural Products Social Molecular Networking (GNPS), has proven highly effective. uliege.befrontiersin.orgucsd.edu

By mapping the MS/MS data from numerous Strychnos species, researchers can create comprehensive molecular networks. frontiersin.org In these networks, clusters of nodes often represent families of structurally related alkaloids. uliege.be Known compounds, such as this compound, can be annotated by matching their MS/MS spectra to library data. frontiersin.org This annotation can then be propagated through the network to tentatively identify related, but unknown, derivatives. This strategy accelerates the discovery of new alkaloids and provides insights into the chemotaxonomy of the Strychnos genus. nih.govthieme-connect.com

Table 4: Molecular Networking Parameters and Findings in Strychnos Research

Parameter/FindingDescriptionSignificanceReference
Platform GNPS (Global Natural Products Social)Open-access platform for creating and sharing molecular networks. frontiersin.orgucsd.eduucsd.edu
Data Processing MZmine 2Software for processing raw MS data before networking. nih.govuliege.be
Network Generation Feature-Based Molecular Networking (FBMN)Builds networks based on chromatographic feature detection, allowing for quantitative analysis. researchgate.netfrontiersin.org
Key Finding Identification of strychnine (B123637) in new speciesRevealed the presence of strychnine in seven Strychnos species where it was not previously reported. nih.govuliege.be
Key Finding Discovery of potentially antiplasmodial alkaloidsIntegration of bioactivity data with the molecular network highlighted clusters of potentially active, unknown alkaloids. frontiersin.orguliege.be

Computational Chemistry, Molecular Docking, and Dynamics Simulations for Target Identification

Computational methods are increasingly vital for predicting the molecular targets of natural products like this compound and elucidating their binding mechanisms. nih.govglobalresearchonline.netroutledge.com These in silico techniques can significantly narrow down the range of potential protein targets for subsequent experimental validation. nih.gov

Molecular docking is a primary tool used to predict the binding pose and affinity of a small molecule within the active site of a protein. ingentaconnect.comeuropeanreview.org For this compound, docking studies could be performed against a panel of proteins implicated in diseases where the alkaloid has shown activity, such as malaria or cancer. ingentaconnect.comthieme-connect.com The results of these studies, often expressed as a binding energy or docking score, can prioritize protein-ligand interactions for further investigation. neuralwork.aifrontiersin.org

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted protein-ligand complex over time and to calculate binding free energies more accurately. frontiersin.orgnih.gov These simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other. frontiersin.org

Table 5: Potential Protein Targets for this compound and Relevant Computational Methods

Potential Protein TargetRationale for TargetingApplicable Computational MethodExpected OutcomeReference
Plasmodium falciparum proteins Known antiplasmodial activity of this compound.Molecular Docking, MD SimulationsIdentification of specific parasite proteins inhibited by the alkaloid. nih.govthieme-connect.com
DNA Topoisomerases Common target for other cytotoxic alkaloids.Molecular DockingPrediction of binding mode and potential for DNA intercalation. scielo.brresearchgate.net
Kinases Involved in cancer cell signaling pathways.Virtual Screening, Molecular DockingIdentification of key kinases whose activity might be modulated. globalresearchonline.net
Apoptosis-related proteins (e.g., Bcl-2 family) This compound induces apoptosis in cancer cells.Protein-Ligand Interaction Fingerprinting, MD SimulationsElucidation of the mechanism of apoptosis induction. frontiersin.orgresearchgate.net

Future Research Directions and Translational Perspectives for Isostrychnopentamine a

Comprehensive Elucidation of Undefined Biological Mechanisms

Initial research has shown that Isostrychnopentamine (B1218843) A can induce cell cycle arrest in the G2-M phase and trigger apoptosis in human colon cancer cells (HCT-116). nih.govresearchgate.net This pro-apoptotic effect is characterized by chromatin condensation, DNA fragmentation, and the activation of caspase-3 and caspase-9. nih.gov Notably, this apoptotic pathway appears to be p53-independent, which could be significant for cancers with p53 mutations. nih.gov

However, the precise molecular mechanisms underpinning its cytotoxic activity, particularly in apoptosis-resistant cancer cells, remain largely undefined. nih.govresearchgate.net Studies on U373 glioblastoma and A549 non-small cell lung cancer cells, which are relatively resistant to apoptosis, revealed that ISP's growth-inhibitory effects are comparable to those in apoptosis-sensitive cells. nih.gov This suggests that apoptosis may be a consequence of ISP's activity rather than the primary cause of cell death. nih.govresearchgate.net In U373 cells, ISP caused a transient decrease in intracellular ATP, but this was not observed in A549 cells, indicating different cellular responses. nih.gov

Future research must therefore focus on identifying the primary mechanism(s) of action by which ISP kills cancer cells. nih.gov Investigating its effects on cellular metabolism, stress pathways, and other cell death modalities beyond apoptosis is crucial for a comprehensive understanding of its biological activity.

Table 1: Observed Biological Effects of Isostrychnopentamine A in Cancer Cell Lines

Cell Line Cancer Type Observed Effects Citation
HCT-116 Colon Cancer G2-M phase cell cycle arrest; Apoptosis induction (caspase-3 & -9 activation); p53-independent p21 induction. nih.gov
U373 Glioblastoma Growth inhibition; Transient decreases in intracellular ATP; Apoptosis. nih.gov
A549 Non-Small Cell Lung Cancer Growth inhibition; No significant apoptosis or ATP decrease. nih.gov

Development of Novel and Efficient Synthetic Strategies

Currently, this compound is isolated from its natural source, Strychnos usambarensis. researchgate.net This reliance on natural extraction can be a laborious process, hindering large-scale production and subsequent pharmacological investigation. researchgate.net The development of novel and efficient total synthesis strategies is therefore a critical step for advancing ISP research.

While a specific, optimized synthetic route for this compound has not been extensively detailed in the available literature, progress in the synthesis of related complex indole (B1671886) alkaloids provides a foundation for this endeavor. nih.gov Methodologies developed for other cage-like Sarpagine-Ajmaline-Koumine type alkaloids, which share structural complexities, could be adapted. nih.gov Key strategic transformations might include:

Pictet-Spengler cyclization: To form core ring structures. nih.gov

Intramolecular Heck reactions: For creating key carbon-carbon bonds. figshare.com

Transition metal-mediated cyclizations: To construct the intricate polycyclic system. nih.gov

The goal is to design a synthetic pathway that is not only successful in producing the molecule but is also efficient, scalable, and allows for the creation of structural analogs for structure-activity relationship (SAR) studies. rsc.orghilarispublisher.com A robust synthetic route would accelerate the exploration of ISP's therapeutic potential by providing a reliable supply of the compound and its derivatives. sygnaturediscovery.com

Exploration of Additional Pharmacological Targets and Therapeutic Applications (excluding human clinical trials)

The primary pharmacological application explored for this compound is in oncology. It has demonstrated cytotoxic activity against a panel of human cancer cell lines, including those derived from colon cancer, glioblastoma, non-small cell lung cancer, and prostate cancer. nih.govnih.govresearchgate.net Its ability to kill cancer cells that are resistant to apoptosis makes it a particularly interesting candidate for further investigation, as overcoming apoptosis resistance is a major challenge in cancer therapy. nih.govresearchgate.net

Beyond its anticancer potential, this compound has shown very potent antimalarial properties. researchgate.net It exhibits significant in vitro activity against multiple strains of Plasmodium falciparum, including those resistant to chloroquine (B1663885), with an IC50 value near 0.1 µM. researchgate.net This positions ISP as a promising scaffold for the development of new antimalarial agents.

Future preclinical research should aim to broaden the scope of its investigated therapeutic applications. Given its alkaloid structure, exploring its potential in other areas, such as neuropharmacology or as an anti-infective agent against other protozoa, could reveal novel therapeutic avenues. researchgate.net

Rational Design and Optimization of this compound-Based Lead Molecules for Enhanced Efficacy and Selectivity

This compound serves as an excellent starting point or "lead molecule" for drug development. nih.gov However, natural products often require optimization to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. nih.govdanaher.com The process of lead optimization is essential to transform a promising natural compound into a viable drug candidate. sygnaturediscovery.com

A key future direction is the rational design and semi-synthesis of novel ISP derivatives. nih.gov This process involves making targeted chemical modifications to the core structure and studying how these changes affect biological activity—a process known as structure-activity relationship (SAR) studies. mdpi.comfrontiersin.org

Strategies for the optimization of this compound would include:

Direct Chemical Manipulation: Adding, removing, or swapping functional groups on the ISP scaffold to identify which parts of the molecule are essential for its activity (the pharmacophore). danaher.combiosolveit.de

Pharmacophore-Oriented Design: Once the key features for activity are understood, novel molecules can be designed that maintain these features while having improved drug-like properties. nih.govdanaher.com

Computational Modeling: Using computer-aided drug design techniques, such as molecular docking, to predict how modified versions of ISP might interact with potential biological targets, helping to prioritize which derivatives to synthesize. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Caspase-3
Caspase-9
p53
p21
ATP (Adenosine triphosphate)

Q & A

Q. What are the primary methods for isolating and characterizing Isostrychnopentamine A from Strychnos usambarensis?

this compound is typically isolated via column chromatography followed by HPLC purification. Structural characterization employs UV, IR, NMR, and mass spectrometry to confirm its indolomonoterpenic alkaloid structure, including epimeric configurations at the N-methylpyrrolidin-2-yl group . Solubility in methanol and chloroform, but poor solubility in water, is noted in experimental protocols .

Q. How is the antiplasmodial activity of this compound evaluated in vitro?

Standard protocols involve testing against Plasmodium falciparum strains (e.g., chloroquine-resistant W2/Indochina and FCB1-R/Colombia) using the parasite lactate dehydrogenase (pLDH) assay. IC50 values (e.g., ~0.1 µM for this compound) are compared to reference drugs like chloroquine. Data must include replicates (n ≥ 3) and statistical validation to ensure reproducibility .

Q. What in vivo models are used to assess this compound’s antimalarial efficacy?

Murine models infected with Plasmodium berghei NK173 or P. vinckei petteri are treated intraperitoneally (e.g., 30 mg/kg/day for 4 days). Efficacy is measured via parasitemia reduction and survival rates, with ED50 values calculated against controls. Selectivity indices (cytotoxicity vs. human cell lines) are critical to validate therapeutic potential .

Advanced Research Questions

Q. How does this compound induce cytotoxicity in apoptosis-resistant cancer cells?

In apoptosis-resistant models (e.g., U373 glioblastoma, A549 NSCLC), this compound reduces intracellular ATP levels and triggers non-apoptotic cell death pathways. Mechanistic studies require comparative assays (e.g., caspase-3 activation, DNA fragmentation) across cell lines with varying apoptotic sensitivities. Transient ATP depletion in U373 cells suggests metabolic disruption as a key mechanism .

Q. What strategies resolve contradictions in statistical analyses of this compound’s antitumor data?

Discrepancies, such as misreported p-values (e.g., initial claim of p<0.01 corrected to p=0.06 in Fig. 4A of a 2010 study), necessitate rigorous reanalysis using non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes. Transparent reporting of raw data and post-hoc power analyses are recommended to address reproducibility concerns .

Q. How do structural modifications of this compound enhance its selectivity against cancer cells?

Hemisynthesis of derivatives (e.g., oxygenated analogs) aims to improve selectivity by modifying the indole or terpenoid moieties. In silico docking studies predict interactions with targets like tubulin or DNA topoisomerases. In vitro validation includes cytotoxicity assays on paired cancer/normal cell lines (e.g., HCT-116 colon cancer vs. human fibroblasts) .

Q. What experimental designs differentiate this compound’s antiplasmodial and anticancer mechanisms?

Dual-activity studies employ parallel assays:

  • Antiplasmodial : pLDH assays with Plasmodium cultures.
  • Anticancer : Cell cycle analysis (flow cytometry) and mitochondrial membrane potential assays (JC-1 staining). Cross-resistance profiles (e.g., chloroquine-resistant vs. sensitive strains) and pathway enrichment analyses identify target specificity .

Methodological Considerations

  • Data Validation : Include negative controls (e.g., solvent-only treatments) and reference standards (e.g., quinine for antiplasmodial assays) .
  • Statistical Reporting : Use Bonferroni correction for multiple comparisons and predefine significance thresholds (α=0.05) to minimize Type I errors .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental animal reporting, including sample size justification and humane endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.